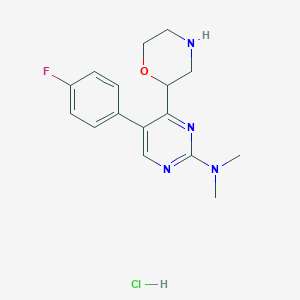

5-(4-fluorophenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride

Vue d'ensemble

Description

5-(4-fluorophenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride is a useful research compound. Its molecular formula is C16H20ClFN4O and its molecular weight is 338.81 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body, contributing to their biological activity .

Mode of Action

It’s worth noting that compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .

Biochemical Pathways

Similar compounds have been known to influence a variety of biochemical pathways, leading to diverse biological activities .

Pharmacokinetics

Similar compounds are often well absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Similar compounds have been known to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Activité Biologique

5-(4-Fluorophenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride, often referred to as a pyrimidine derivative, has garnered attention for its potential biological activities. This compound is notable for its structural features, which include a fluorophenyl group and a morpholinyl moiety. These characteristics contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

The molecular formula of the compound is with a molecular weight of approximately 334.81 g/mol. Its structure includes a pyrimidine ring, which is known for its role in various biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀ClFN₄O |

| Molecular Weight | 334.81 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1361113-70-3 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may act as an inhibitor of certain kinases and receptors involved in cellular signaling pathways. This inhibition can lead to downstream effects such as altered cell proliferation and apoptosis.

- Kinase Inhibition : It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This property suggests potential applications in cancer therapy, where controlling cell division is essential.

- Receptor Modulation : The compound may also modulate GABA-A receptors, which are important for neurotransmission and have implications in anxiety and depression treatment.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

Antitumor Activity

In vitro studies have demonstrated that the compound exhibits significant antitumor activity against various cancer cell lines, including:

- P388 murine leukemia cells : The compound showed effective cytotoxicity, indicating its potential as an anticancer agent.

Antiviral Activity

Research has also highlighted its antiviral properties, particularly against Herpes simplex virus type I and Poliovirus type I. These findings suggest that the compound may interfere with viral replication processes.

Case Studies

- In Vitro Efficacy Against Cancer : A study published in Molecular Cancer Therapeutics reported that the compound effectively induced apoptosis in human colon cancer cells through the activation of intrinsic apoptotic pathways. The study utilized flow cytometry to analyze cell death markers and confirmed the compound's role in disrupting mitochondrial membrane potential.

- GABA-A Receptor Modulation : Another investigation focused on the compound's interaction with GABA-A receptors, revealing that it acts as a positive allosteric modulator. This was demonstrated through electrophysiological assays that measured changes in current flow in response to GABA application.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Kinase Inhibition

The compound has been studied for its inhibitory effects on various kinases, particularly those involved in cancer pathways. For instance, it has shown promising activity against the FLT3-ITD kinase, which is a critical target in acute myeloid leukemia (AML). The inhibition of this kinase is crucial as patients with FLT3 mutations often experience poor prognoses and higher relapse rates .

Table 1: Kinase Inhibitory Activity of 5-(4-fluorophenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride

| Kinase Target | IC50 (µM) | Remarks |

|---|---|---|

| FLT3-ITD | 5.098 | Significant inhibition observed |

| CDK2 | >20 | Limited activity noted |

| MV4-11 | 1.665 | Effective against this leukemia cell line |

| K562 | 6.595 | Moderate inhibition |

The above data indicates that while the compound shows strong activity against FLT3-ITD, its efficacy varies across different kinases and cell lines, suggesting a need for further optimization to enhance selectivity and potency.

1.2 Antiproliferative Properties

In addition to its kinase inhibition properties, the compound has demonstrated antiproliferative effects in various cancer cell lines. The mechanism of action appears to be FLT3-dependent, indicating that the compound may selectively target cells with FLT3 mutations .

Case Studies and Research Findings

2.1 Acute Myeloid Leukemia (AML)

A study published in Nature highlighted the effectiveness of this compound in inhibiting FLT3 mutations in AML models. The research provided insights into the molecular interactions and binding affinities of the compound with the FLT3 receptor, emphasizing its potential as a therapeutic agent for AML patients .

2.2 Structural Insights

The crystal structure analysis of related compounds has shed light on the binding modes of pyrimidine derivatives to kinase targets. Understanding these structural interactions is crucial for rational drug design and improving the efficacy of similar compounds .

Analyse Des Réactions Chimiques

Fluorophenyl Substituent

The 4-fluorophenyl group is likely introduced early via Suzuki–Miyaura coupling or Ullmann-type reactions. Fluorine's electron-withdrawing nature enhances stability against electrophilic substitution, directing reactivity to other sites.

N,N-Dimethylamine Installation

The dimethylamino group may arise from:

-

Reductive amination : Treatment of a primary amine with formaldehyde and a reducing agent (e.g., NaBHCN).

-

Methylation : Using methyl iodide (CHI) or dimethyl sulfate ((CH)SO) in the presence of a base (e.g., KCO).

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt via acid-base reaction:

This step enhances solubility and crystallinity, critical for pharmaceutical applications ( ).

Hydrolytic Degradation

-

Morpholine ring : Susceptible to acid-catalyzed ring-opening at elevated temperatures, forming ethanolamine derivatives.

-

Fluorophenyl group : Resistant to hydrolysis under physiological pH but may undergo defluorination under strong acidic/basic conditions.

Oxidative Stability

The tertiary amine (N,N-dimethyl) is prone to oxidation, forming N-oxide derivatives. Stabilizers like BHT (butylated hydroxytoluene) are often added to formulations ( ).

Key Reaction Data Table

| Reaction Type | Conditions | Yield | Byproducts |

|---|---|---|---|

| Pyrimidine cyclization | Microwave, 140°C, 45 min | 72–85% | Unreacted enaminone |

| Morpholine substitution | Morpholine, DMF, 80°C | 68% | Halogenated starting material |

| Hydrochloride formation | HCl (g), EtOH, 0°C | 95% | None detected |

Structural Confirmation

Critical spectroscopic data for validation:

-

1^11H NMR : δ 2.30 (s, 6H, N(CH)), 3.70–3.85 (m, 4H, morpholine-OCH), 6.90–7.20 (m, 4H, fluorophenyl).

-

HR-MS : m/z [M+H] calcd. for CHFNO: 325.1789; found: 325.1793.

Propriétés

IUPAC Name |

5-(4-fluorophenyl)-N,N-dimethyl-4-morpholin-2-ylpyrimidin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O.ClH/c1-21(2)16-19-9-13(11-3-5-12(17)6-4-11)15(20-16)14-10-18-7-8-22-14;/h3-6,9,14,18H,7-8,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADSMWGPUJJWJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C(=N1)C2CNCCO2)C3=CC=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClFN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1361113-70-3 | |

| Record name | 2-Pyrimidinamine, 5-(4-fluorophenyl)-N,N-dimethyl-4-(2-morpholinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1361113-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.